4-(Benzyloxy)-3-methoxybenzohydrazide
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Description
4-(Benzyloxy)-3-methoxybenzohydrazide is a chemical compound. It is a derivative of hydroquinone, which is a type of phenol . It reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, it can be synthesized from 4-(benzyloxy)-2-hydroxybenzaldehyde through a condensation reaction with various aminophenol derivatives . The Schiff base ligands obtained from this reaction are then coordinated with metal ions in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzyl group and a methoxy group attached to a benzohydrazide core . The Schiff base ligands coordinate with metal ions via the nitrogen of the azomethine group and deprotonated phenolic oxygen atoms .Scientific Research Applications
Synthesis and Crystal Structure
4-(Benzyloxy)-3-methoxybenzohydrazide derivatives have been synthesized through various reactions and methodologies. For instance, the compound N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide was prepared through the reaction of 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide in methanol, displaying a significant dihedral angle between the benzene rings, indicating a nearly coplanar structure. The molecules in the crystal structure are linked by intermolecular hydrogen bonds, forming a three-dimensional framework (X. Bao & Yijun Wei, 2008).
Reactivity and Potential Biological Activity
The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide was synthesized through a three-step process, starting with 2-methoxybenzohydrazide. This indicates potential biological activity due to the presence of the oxadiazole ring, which is often seen in compounds with various biological activities (M. Taha et al., 2014).
Antioxidant Activity and Molecular Docking
A theoretical study on N′-(2-hydroxy-3-methoxy-benzylidene)-4-tert-buty-lenzohydrazide and its tautomers revealed that the compounds have significant antioxidant behavior. The study also involved molecular docking to understand the interaction of these compounds with biological targets, suggesting potential bioactive properties (Ahmed Taki Eddine Ardjani & S. Mekelleche, 2017).
Biological Interactions and Applications
Biological Activity and DNA Interaction
Schiff base compounds related to this compound, such as N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butyl- benzohydrazide, have shown remarkable biological activities. They have been found to possess antibacterial, antifungal, antioxidant, and cytotoxic activities. Additionally, these compounds have the ability to interact with Salmon sperm DNA, indicating potential for DNA-targeted therapies (M. Sirajuddin et al., 2013).
Synthetic Applications and Chemical Transformations
The compound has been used as a precursor in the synthesis of complex molecules. For example, Benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized from methyl 4-hydroxy-3-methoxybenzoate, indicating its utility in multistep synthetic procedures (Min Wang et al., 2015).
properties
IUPAC Name |
3-methoxy-4-phenylmethoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-9-12(15(18)17-16)7-8-13(14)20-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAQGDHMUCKFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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